4,5-dimethylphthalic Acid
Overview
Description
4,5-Dimethylphthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ It is a derivative of phthalic acid, where two methyl groups are substituted at the 4th and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethylphthalic acid can be synthesized through the oxidation of 4,5-dimethyltoluene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically involves heating the starting material in the presence of the oxidizing agent under reflux conditions until the desired product is formed.
Industrial Production Methods: In an industrial setting, this compound can be produced by catalytic oxidation of 4,5-dimethyltoluene. This process often employs catalysts such as cobalt or manganese salts and operates under high temperature and pressure to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form phthalic anhydride.
Reduction: It can be reduced to form 4,5-dimethylphthalic alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Phthalic anhydride.
Reduction: 4,5-Dimethylphthalic alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,5-Dimethylphthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 4,5-dimethylphthalic acid involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate or inhibitor, affecting enzyme activity and metabolic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phthalic Acid: The parent compound without the methyl substitutions.
Isophthalic Acid: A positional isomer with carboxyl groups at the 1st and 3rd positions.
Terephthalic Acid: Another isomer with carboxyl groups at the 1st and 4th positions.
Uniqueness: 4,5-Dimethylphthalic acid is unique due to the presence of methyl groups at the 4th and 5th positions, which can influence its chemical reactivity and physical properties. This substitution pattern can lead to different reactivity and applications compared to its isomers and parent compound.
Properties
IUPAC Name |
4,5-dimethylphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRBCSVUAPCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448033 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-10-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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